molecular formula C18H16N2OS2 B3979759 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE

Cat. No.: B3979759
M. Wt: 340.5 g/mol
InChI Key: HNQBHDJXUYSMSO-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone is a heterocyclic organic compound featuring a benzothiazole moiety linked via a sulfanyl (-S-) group to an ethanone scaffold substituted with a 3,4-dihydroisoquinoline ring.

Structural analogs, such as 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2), highlight the ethanone-dihydroisoquinoline backbone as a common pharmacophore in medicinal chemistry . The sulfanyl linkage to benzothiazole may enhance electron-withdrawing properties or serve as a bioisostere for other functional groups.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-17(20-10-9-13-5-1-2-6-14(13)11-20)12-22-18-19-15-7-3-4-8-16(15)23-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQBHDJXUYSMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

    Attachment of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.

    Coupling of the Two Fragments: The final step involves coupling the benzothiazole and isoquinoline fragments through a sulfanyl linkage, often using a thiol reagent under oxidative conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity/Safety Profile References
Target Compound : 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone C₁₈H₁₅N₂OS₂ ~351.45 Benzothiazole, sulfanyl, ethanone, dihydroisoquinoline Not reported; structurally similar compounds show moderate toxicity (see below)
1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2) C₁₁H₁₃NO 175.22 Ethanone, dihydroisoquinoline No toxicity data provided
2-{[2-(Benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole (CAS 7133-50-8) C₁₆H₁₂N₂S₄ 360.53 Dual benzothiazole rings, sulfanyl-ethyl linkage No toxicity data provided
1-[4-(Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone (CAS 478248-39-4) C₂₀H₁₈Cl₂N₂OS₂ 437.41 Benzothiazole, dichlorophenyl-sulfanyl, piperidino, ethanone Safety profile not reported; dichlorophenyl groups may increase lipophilicity/toxicity
1-(1,3-Dihydro-2H-isoindol-2-yl)phenyl derivatives (e.g., isoindole-dione) Variable Variable Isoindole-dione, substituted phenyl, ethanone Some analogs show intraperitoneal LD₅₀ values in mice (e.g., 405.7 mg/kg)

Key Differences and Implications

Benzothiazole vs. Simpler Backbones: The target compound’s benzothiazole-sulfanyl group distinguishes it from simpler analogs like 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2). In contrast, the isoindole-dione derivatives (e.g., ) introduce rigid planar structures that may influence binding to biological targets like kinases or proteases .

Sulfanyl Linkages: The sulfanyl (-S-) group in the target compound and CAS 7133-50-8 may enhance stability compared to oxygen or methylene linkages.

Toxicity Considerations: Dihydroisoquinoline derivatives (e.g., ) demonstrate moderate toxicity in murine models (intraperitoneal LD₅₀ = 405.7 mg/kg). The addition of benzothiazole and sulfanyl groups in the target compound may alter metabolic pathways, necessitating specific toxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE

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